

Preclinical Characterization of CLR457: A Technical Overview

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Compound of Interest		
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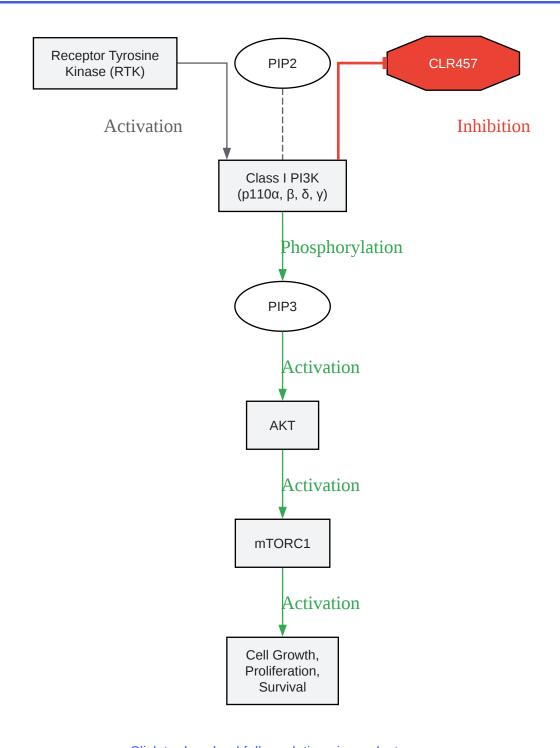
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the preclinical characterization of CLR457, an orally bioavailable pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1] [2][3][4] CLR457 was developed to target the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, promoting cell growth, survival, and resistance to therapy.[4] The compound was specifically designed to abrogate central nervous system (CNS) penetration and avoid off-target effects like microtubule destabilization.[1] Despite promising preclinical activity, the clinical development of CLR457 was ultimately terminated due to poor tolerability and limited anti-tumor efficacy in a Phase I clinical trial.[5] This guide summarizes the key preclinical data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Pan-Inhibition of Class I PI3K

CLR457 functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ).[1][2][5] By blocking the catalytic activity of these enzymes, CLR457 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key second messenger abrogates the downstream activation of effector proteins, most notably the serine/threonine kinase AKT, leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]





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Caption: CLR457 inhibits all Class I PI3K isoforms, blocking PIP3 production.

Data Presentation: Quantitative Analysis

The inhibitory activity of CLR457 was quantified through a series of in vitro biochemical and cell-based assays. The data demonstrates potent, balanced inhibition across the Class I PI3K isoforms.



Table 1: In Vitro Inhibitory Potency of CLR457

Target	IC50 (nM)
PI3K Isoforms	
p110α	89 ± 29
p110β	56 ± 35
p110δ	39 ± 10
p110y	230 ± 31
Data sourced from references[1][2][5]. IC50 represents the half-maximal inhibitory concentration.	

In addition to the primary PI3K targets, in vitro profiling demonstrated that CLR457 also inhibited the most common cancer-associated mutant isoforms of PIK3CA, E545K and H1047R.[1]

Table 2: Summary of In Vivo Antitumor Activity

Xenograft Model	Dosing Schedule	Outcome	Reference
Rat1-myr-p110α (Rat)	3, 10, 30, 60 mg/kg QD (Oral)	Dose-proportional antitumor activity	[1]
PI3K-mutant Xenografts	Not specified	Dose-dependent antitumor activity	[1][2][5]
PI3K-mutant Xenografts	Not specified	Interference with glucose homeostasis	[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used in the characterization of CLR457.



In Vitro Biochemical PI3K Assay

The potency of CLR457 against purified PI3K isoforms was determined using a fluorescence-based biochemical assay.[1][6] This method quantifies the enzymatic activity of the kinase by measuring the production of adenosine diphosphate (ADP).

Objective: To determine the IC50 of CLR457 against each Class I PI3K isoform.

Methodology:

- Enzyme Reaction: Purified, recombinant p110α, p110β, p110δ, and p110γ enzymes were
 incubated with a lipid substrate (e.g., PIP2) and ATP in a buffered solution.
- Compound Titration: Reactions were performed across a range of CLR457 concentrations (e.g., 0.1 nM to 10 μM) to determine dose-dependent inhibition.[6]
- ADP Detection: Following the kinase reaction, a detection reagent mixture containing an anti-ADP antibody labeled with a europium fluorophore and an ADP tracer labeled with an Alexa Fluor® conjugate is added.[7]
- Signal Measurement: In the absence of kinase inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, resulting in a low Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by CLR457 leads to lower ADP production and a higher TR-FRET signal.
- Data Analysis: The signal is converted to percent inhibition relative to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for determining in vitro biochemical potency of CLR457.

In Vivo Tumor Xenograft Studies







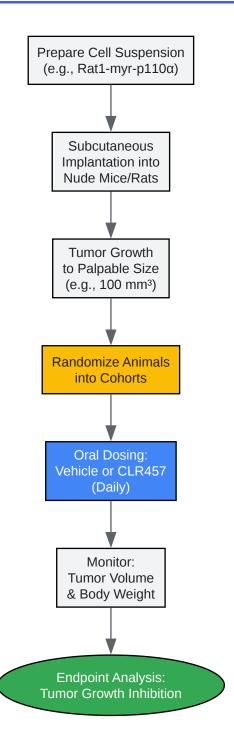
To assess the anti-tumor efficacy of CLR457 in a biological system, human or engineered cancer cell lines were implanted into immunocompromised mice or rats.[1][8]

Objective: To evaluate the dose-dependent anti-tumor activity of orally administered CLR457.

Methodology:

- Animal Models: Athymic nude mice or rats (4-6 weeks old) were used as hosts for the xenografts.[1][8]
- Cell Implantation: Tumor cells, such as Rat1 fibroblasts engineered to express constitutively active p110α (Rat1-myr-p110α), were harvested during their exponential growth phase.[1] A suspension of cells (e.g., 3 x 10^6 cells) was injected subcutaneously into the flank of the host animals.[8]
- Tumor Growth and Staging: Tumors were allowed to grow to a predetermined volume (e.g., 70-300 mm³).[9] Tumor volume was measured regularly using digital calipers, calculated with the formula: Volume = (width)² x length/2.[8]
- Randomization and Treatment: Once tumors reached the target size, animals were randomized into vehicle control and treatment groups. CLR457 was administered orally once or twice daily at specified doses (e.g., 3, 10, 30, 60 mg/kg).[1]
- Monitoring and Endpoints: Animal body weight and tumor volumes were monitored throughout the study.[3] The primary endpoint was tumor growth inhibition (TGI) compared to the vehicle control group. Pharmacodynamic markers, such as glucose homeostasis, were also assessed.[2]





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Caption: General workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical characterization of CLR457 identified it as a potent, orally bioavailable, pan-Class I PI3K inhibitor with significant dose-dependent anti-tumor activity in vivo.[1][2][5] The



compound effectively inhibited wild-type and common mutant forms of PI3K. However, the therapeutic window proved to be narrow, as pharmacologically active concentrations achieved in a first-in-human clinical study were associated with poor tolerability and limited efficacy, leading to the termination of its development.[2] The findings from the CLR457 program underscore the significant challenge of achieving a favorable therapeutic index when broadly targeting all four Class I PI3K isoforms.[1][5]

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